Deflazacort
Overview
Description
Deflazacort is a synthetic corticosteroid used to treat Duchenne muscular dystrophy in adults and children at least 2 years old . It is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability . Deflazacort is also known by the brand name Emflaza .
Molecular Structure Analysis
Deflazacort has a molecular formula of C25H31NO6 . Its average mass is 441.524 g/mol and its monoisotopic mass is 441.215137722 g/mol . The structure of Deflazacort includes a methyl-oxazoline ring .
Scientific Research Applications
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Pharmaceutics and Analytical Chemistry
- Deflazacort is a synthetic corticosteroid with anti-inflammatory and immunosuppressive properties .
- An UV spectrophotometric method has been developed for the quantitative determination of Deflazacort . This method involves UV spectroscopic determination at an absorption maximum of 243 nm using methanol as a solvent .
- The method is simple, rapid, precise, and accurate and can be used for the reliable quantitation of deflazacort in bulk . In the UV spectroscopic method, linearity over the concentration range of deflazacort was found to be 4 - 20 μg/ml .
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Pharmacology
- Deflazacort is a synthetic corticosteroid characterized by a favourable pharmacokinetic profile, peculiar pharmacodynamic properties and a good safety profile .
- It is used in the treatment of various conditions like leukemia, Uveitis, Nephrotic syndrome, Rheumatoid Arthritis and Juvenile Chronic Arthritis, Pemphigus, Asthma, and other airway illnesses .
- A new dose-conversion table of corticosteroids, including deflazacort, has been proposed which could be a useful tool for physicians who need to select the appropriate dose of deflazacort in their clinical practice .
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Pharmaceutical Development
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Treatment of Duchenne Muscular Dystrophy (DMD)
- Deflazacort is used to treat Duchenne muscular dystrophy (DMD), a rare, inherited muscle disease that usually occurs in children and young adults .
- DMD is caused by an absence of a protein called dystrophin, which helps keep muscle cells intact . Deflazacort is not a cure for muscular dystrophy, but it may improve muscle strength and slow the progression of disability .
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Treatment of Various Conditions
- Deflazacort is used in the treatment of various conditions such as asthma, rheumatoid arthritis, allergies, and treatment of skin, heart, kidney, digestive system problems and other eye or blood infections .
- It is also used for the suppression of the immune system for transplant operations and treatment of areas in the body where tumors and other growths are detected .
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Treatment of Autoimmune Diseases
- Deflazacort is used in the treatment of a variety of autoimmune diseases such as acute interstitial nephritis, anaphylaxis, autoimmune haemolytic anaemia, bullous pemphigoid, mixed connective tissue disease (other than systemic sclerosis), Crohn’s disease, dermatomyositis, idiopathic thrombocytopenic purpura, juvenile chronic arthritis, severe hypersensitivity reactions, and immunosuppression in transplantation .
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Treatment of Asthma and Allergies
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Treatment of Skin, Heart, Kidney, Digestive System Problems and Other Eye or Blood Infections
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Suppression of the Immune System for Transplant Operations
- Deflazacort is used in the treatment of areas in the body where tumors and other growths are detected . It helps to reduce inflammation and swelling around the tumors .
Safety And Hazards
Deflazacort carries the risks common to all corticosteroids, including immune suppression, decreased bone density, steroid-induced muscle atrophy, myopathy, and endocrine insufficiency . Adverse effects on growth and development have been reported in children, particularly after long-term use . A safety data sheet for Deflazacort provides information on first aid measures, firefighting measures, and accidental release measures .
properties
IUPAC Name |
[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO6/c1-13-26-25(20(30)12-31-14(2)27)21(32-13)10-18-17-6-5-15-9-16(28)7-8-23(15,3)22(17)19(29)11-24(18,25)4/h7-9,17-19,21-22,29H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHSPRKOSMHSIF-GRMWVWQJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020378 | |
Record name | Deflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Deflazacort is a corticosteroid prodrug with an active metabolite, 21-deflazacort, which binds to the glucocorticoid receptor to exert anti-inflammatory and immunosuppressive effects on the body. The exact mechanism by which deflazacort exerts its therapeutic effects in patients with DMD is unknown but likely occurs via its anti-inflammatory activities. | |
Record name | Deflazacort | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Deflazacort | |
CAS RN |
14484-47-0 | |
Record name | Deflazacort | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14484-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deflazacort [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014484470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deflazacort | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Deflazacort | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deflazacort | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEFLAZACORT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KR5YZ6AE4B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
>215 C | |
Record name | Deflazacort | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11921 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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